molecular formula C18H16N2O2 B075826 1,3-Bis(3-aminophenoxy)benzene CAS No. 10526-07-5

1,3-Bis(3-aminophenoxy)benzene

Cat. No.: B075826
CAS No.: 10526-07-5
M. Wt: 292.3 g/mol
InChI Key: DKKYOQYISDAQER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-aminophenoxy)benzene can be synthesized through a two-step process. The first step involves the condensation of resorcinol with 4-nitrochlorobenzene to form 1,3-bis(4-nitrophenoxy)benzene. This intermediate is then reduced through hydrogenation to yield the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of resorcinol and m-chloroaniline under alkaline conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1,3-Bis(3-aminophenoxy)benzene is unique due to its specific arrangement of amino and ether groups, which confer distinct chemical reactivity and properties. Compared to 1,3-Bis(4-aminophenoxy)benzene, it has different positional isomerism, affecting its reactivity and applications . The presence of amino groups in this compound makes it more reactive in condensation reactions compared to 1,3-Diphenoxybenzene, which lacks amino groups .

Properties

IUPAC Name

3-[3-(3-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYOQYISDAQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065109
Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10526-07-5
Record name 1,3-Bis(3-aminophenoxy)benzene
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Record name Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Record name 3,3'-[m-phenylenebis(oxy)]dianiline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(3-aminophenoxy)benzene?

A1: The molecular formula of this compound is C18H16N2O2, and its molecular weight is 292.33 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [], and elemental analysis [] to characterize BAPB. FTIR helps identify functional groups like amine and ether linkages. NMR, particularly 13C-NMR, provides detailed insights into the carbon backbone and bonding environments within the molecule [].

Q3: How does the incorporation of this compound influence the solubility of polyimides?

A3: BAPB, when incorporated into polyimide backbones, can disrupt polymer chain packing due to the meta-catenated ether linkages, enhancing solubility in various organic solvents [, ]. This is particularly advantageous for processing and applications requiring solution-based techniques.

Q4: How does this compound affect the glass transition temperature (Tg) of polyimides?

A4: The Tg of polyimides synthesized with BAPB varies depending on the co-monomers and processing conditions. Generally, BAPB contributes to moderate Tg values, often ranging from 150°C to over 300°C [, , ]. This balance of processability and high-temperature performance makes BAPB-based polyimides suitable for demanding applications.

Q5: What is the impact of this compound on the thermal stability of polyimides?

A5: Polyimides synthesized with BAPB generally exhibit excellent thermal stability, with decomposition temperatures (Td) often exceeding 500°C under nitrogen atmosphere [, , ]. This high thermal stability is crucial for applications requiring resistance to degradation at elevated temperatures.

Q6: What are the typical applications of polymers incorporating this compound?

A6: BAPB-based polymers, especially polyimides, find applications in various fields due to their excellent thermal stability, mechanical strength, and dielectric properties. These applications include:

  • Aerospace: High-performance composites for aircraft and spacecraft components [, , , ].
  • Electronics: Dielectric layers in microelectronics, flexible circuits, and high-temperature insulators [, , , ].
  • Adhesives: High-temperature adhesives for demanding bonding applications [, , ].
  • Membranes: Gas separation membranes and high-temperature filtration applications [, ].

Q7: How does the presence of this compound affect the mechanical properties of cured resins?

A7: Incorporation of BAPB can influence the mechanical properties of cured resins. Studies indicate that meta-substitution in BAPB contributes to improved toughness, compressive strength, and strain softening in epoxy resins, while potentially reducing crosslink density and glass transition temperature [].

Q8: How does this compound impact the dielectric properties of polyimide films?

A8: BAPB-based polyimides are known for their good dielectric properties, making them suitable for electronic applications. The incorporation of fluorine-containing monomers, alongside BAPB, can further reduce the dielectric constant of these materials, enhancing their performance in high-frequency applications [].

Q9: Can you explain the use of this compound in high-temperature shape memory polyimides?

A9: BAPB serves as a key diamine monomer in synthesizing high-temperature shape memory polyimides (SMPIs) [, ]. These SMPIs leverage the inherent thermal stability of BAPB-based polyimides while incorporating functionalities that enable shape memory effects at elevated temperatures.

Q10: How does this compound contribute to the development of transparent polyimide films?

A4: BAPB-based polyimides can exhibit excellent optical transparency, making them suitable for applications requiring light transmission [, , ]. This transparency, coupled with their thermal stability, makes them promising for advanced optical and optoelectronic devices.

Q11: Have there been any computational studies on this compound-containing polymers?

A11: Yes, computational studies employing techniques like Molecular Dynamics (MD) simulations have been conducted on BAPB-containing polymers, particularly phthalonitrile polymers []. These simulations provide insights into the relationship between crosslink density and properties like thermal expansion, mechanical strength, and dielectric constant.

Q12: How is this compound incorporated into coarse-grained models for polyimide simulations?

A12: Coarse-grained models, which simplify the representation of polymer chains while retaining essential physical features, have been developed for BAPB-containing polyimides []. These models allow for computationally efficient simulations to study properties like chain dimensions and dynamic behavior.

Q13: What are the common synthetic routes for preparing this compound?

A13: BAPB is typically synthesized via a nucleophilic aromatic substitution reaction involving m-aminophenol and m-dibromobenzene [, ]. This reaction is usually conducted in the presence of a base and a copper catalyst.

Q14: How is this compound typically purified?

A14: Purification of BAPB is often achieved through techniques like recrystallization or, more recently, thin-film distillation [, ]. These methods aim to remove impurities and obtain high-purity BAPB for polymer synthesis.

Q15: How does the polymerization of this compound with dianhydrides typically proceed?

A15: BAPB readily undergoes polymerization with various aromatic dianhydrides, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to form poly(amic acid)s [, , ]. These poly(amic acid)s are then thermally or chemically imidized to yield the final polyimide structures.

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